5(2H)-Pyrimidinethione

Tautomerism X-ray Photoelectron Spectroscopy Pyrimidine Reactivity

5(2H)-Pyrimidinethione (CAS 220561-00-2) is a sulfur-containing 2H-dihydropyrimidine-5-thione with the molecular formula C₄H₄N₂S and molecular weight 112.16 g·mol⁻¹. Unlike aromatic pyrimidinethiones, this compound exists as a non-aromatic 2H-dihydro tautomer that locks the sulfur atom in the thione (C=S) form, eliminating the thiol-thione tautomeric ambiguity typical of its 2- and 4-regioisomers.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
CAS No. 220561-00-2
Cat. No. B12576460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Pyrimidinethione
CAS220561-00-2
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1N=CC(=S)C=N1
InChIInChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-2H,3H2
InChIKeyCVJYWSNWPKHDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(2H)-Pyrimidinethione (CAS 220561-00-2) – Fixed-Thione Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


5(2H)-Pyrimidinethione (CAS 220561-00-2) is a sulfur-containing 2H-dihydropyrimidine-5-thione with the molecular formula C₄H₄N₂S and molecular weight 112.16 g·mol⁻¹ . Unlike aromatic pyrimidinethiones, this compound exists as a non-aromatic 2H-dihydro tautomer that locks the sulfur atom in the thione (C=S) form, eliminating the thiol-thione tautomeric ambiguity typical of its 2- and 4-regioisomers . It serves as a versatile scaffold for constructing 5-substituted pyrimidines and has been employed as a precursor to 4-aminopyrimidine-5-thione derivatives with documented cyclin-dependent kinase (CDK) inhibitory activity .

Why 2- or 4-Pyrimidinethione Analogs Cannot Replace 5(2H)-Pyrimidinethione in Synthetic and Biological Workflows


Regioisomeric pyrimidinethiones (2-, 4-, and 5-substituted) exhibit profoundly different tautomeric equilibria and reactivity profiles that preclude casual interchange . 5(2H)-Pyrimidinethione is uniquely a 2H-dihydro form; X-ray photoelectron spectroscopy (XPS) confirms that dihydropyrimidine-5-thiones exist exclusively as the thione tautomer (>99%), whereas aromatic pyrimidine-5-thione analogs equilibrate between thione and thiol forms (e.g., 65% thione for a representative aryl-substituted system) . This structural distinction directly controls nucleophilic sulfur reactivity, regioselectivity in alkylation, and biological target engagement. Substituting the 2- or 4-regioisomer—each with its own tautomeric bias and hydrogen-bonding pharmacophore—therefore introduces uncontrolled variability in synthesis yields, purity, and assay outcomes .

5(2H)-Pyrimidinethione: Comparator-Anchored Differentiation Evidence for Procurement Decisions


Exclusive Thione Tautomer vs. Tautomeric Mixtures in Aromatic Pyrimidine-5-thiones

5(2H)-Pyrimidinethione adopts a 2H-dihydro structure that locks the sulfur in the thione (C=S) oxidation state. XPS analysis of dihydropyrimidine-5-thiones demonstrates >99% thione character, in contrast to the aromatic analog 4-(3-chlorophenyl)-pyrimidine-5-thione, which rests at ~65% thione in the solid state . This near-quantitative thione occupancy eliminates the nucleophilic thiol form that would otherwise compete in S-functionalization reactions.

Tautomerism X-ray Photoelectron Spectroscopy Pyrimidine Reactivity

Computed Physicochemical Properties That Differentiate 5(2H)-Pyrimidinethione from 2- and 4-Regioisomers

Computationally derived molecular properties provide a basis for distinguishing 5(2H)-pyrimidinethione from its 2- and 4-regioisomeric counterparts. The target compound exhibits a computed XLogP3-AA of 0 and a topological polar surface area (TPSA) of 56.8 Ų . In comparison, 2(1H)-pyrimidinethione (CID 70218) shows a higher XLogP3-AA of approximately 0.6 and a TPSA of ~54 Ų, reflecting the altered hydrogen-bonding capacity when the thione group is moved from the 2- to the 5-position . These differences impact solubility, membrane permeability, and chromatographic retention, directly influencing purification method selection.

Physicochemical Profile Drug-likeness LogP Polar Surface Area

Privileged 5-Thione Scaffold for CDK Inhibition vs. 2-Pyrimidinethione's Antithyroid Pharmacology

The 5-aminopyrimidine-5-thione motif—readily accessible from 5(2H)-pyrimidinethione—has been validated as a productive scaffold for cyclin-dependent kinase (CDK) inhibition. Patent-disclosed 4-aminopyrimidine-5-thione derivatives inhibit CDK1, CDK2, and CDK4 with antiproliferative activity against solid tumor cell lines . In contrast, the 2-pyrimidinethione scaffold is historically associated with thyroid peroxidase inhibition (e.g., methimazole) rather than kinase engagement. Although direct comparative IC₅₀ data between the base scaffolds are not available, the patent exemplification demonstrates that substitution at the 5-thione position yields low-micromolar cellular potency, whereas 2-thione analogs are not reported in the same CDK context .

Cyclin-Dependent Kinase Antiproliferative Kinase Inhibitor Scaffold

Procurement-Guiding Application Scenarios for 5(2H)-Pyrimidinethione (CAS 220561-00-2)


Synthesis of 5-Substituted Pyrimidine Libraries via Regiospecific S-Alkylation

The fixed thione tautomer of 5(2H)-pyrimidinethione enables regiospecific S-alkylation at the 5-position without competing thiol nucleophilic pathways, as confirmed by XPS tautomer analysis . This makes it the preferred starting material for constructing 5-alkylthio- or 5-arylthio-pyrimidine libraries, where the 2- or 4-regioisomers would generate isomeric mixtures requiring chromatographic separation.

Medicinal Chemistry CDK Inhibitor Programs Based on the 4-Aminopyrimidine-5-thione Pharmacophore

Researchers pursuing cyclin-dependent kinase (CDK) inhibitors should procure 5(2H)-pyrimidinethione as the core scaffold for generating 4-aminopyrimidine-5-thione derivatives. Patent data demonstrate that this substitution pattern yields low-micromolar antiproliferative activity in solid tumor cell lines , a biological profile not achievable with the 2-pyrimidinethione scaffold, which is predominantly associated with antithyroid mechanisms.

Physicochemical Profiling and Pre-formulation Studies Requiring Low-LogP Heterocyclic Cores

With a computed XLogP3-AA of 0 and TPSA of 56.8 Ų, 5(2H)-pyrimidinethione is substantially less lipophilic than the 2-regioisomer (XLogP3-AA ≈ 0.6) . Procurement of the 5-regioisomer is indicated when aqueous solubility and reduced non-specific binding are critical design parameters in early-stage drug discovery.

Physical Organic Studies of Tautomer-Controlled Reactivity in Six-Membered Heterocycles

The 2H-dihydro structure of 5(2H)-pyrimidinethione provides a rare example of a pyrimidine-5-thione that is locked in the thione form absent the confounding thiol tautomer observed in aromatic analogs . This makes it an ideal model compound for mechanistic studies of thiocarbonyl reactivity, nucleophilic sulfur chemistry, and hydrogen-bonding patterns that cannot be reliably executed with tautomerically ambiguous 2- or 4-pyrimidinethiones.

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